molecular formula C13H14FNO4 B8357684 Ethyl 2-(5-acetamido-4-fluoro-2-methylphenyl)-2-oxoacetate

Ethyl 2-(5-acetamido-4-fluoro-2-methylphenyl)-2-oxoacetate

Cat. No. B8357684
M. Wt: 267.25 g/mol
InChI Key: XBVXAECHEBOXSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(5-acetamido-4-fluoro-2-methylphenyl)-2-oxoacetate is a useful research compound. Its molecular formula is C13H14FNO4 and its molecular weight is 267.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(5-acetamido-4-fluoro-2-methylphenyl)-2-oxoacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(5-acetamido-4-fluoro-2-methylphenyl)-2-oxoacetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 2-(5-acetamido-4-fluoro-2-methylphenyl)-2-oxoacetate

Molecular Formula

C13H14FNO4

Molecular Weight

267.25 g/mol

IUPAC Name

ethyl 2-(5-acetamido-4-fluoro-2-methylphenyl)-2-oxoacetate

InChI

InChI=1S/C13H14FNO4/c1-4-19-13(18)12(17)9-6-11(15-8(3)16)10(14)5-7(9)2/h5-6H,4H2,1-3H3,(H,15,16)

InChI Key

XBVXAECHEBOXSI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C1=CC(=C(C=C1C)F)NC(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Acetyl chloride (3.12 g, 40 mmol) was added to a 0° C. solution of ethyl 2-(5-amino-4-fluoro-2-methylphenyl)-2-oxoacetate (9 g, 40 mmol) and Et3N (8.1 g, 80 mmol) in CH2Cl2 (80 mL). The resulting mixture was stirred at RT for 3 h. The solvent was removed under reduced pressure to give ethyl 2-(5-acetamido-4-fluoro-2-methylphenyl)-2-oxoacetate (10.7 g, 100% yield), which was used in the next step without further purification. 1H NMR (300 MHz, CDCl3): δ 8.71 (d, J=6.0 Hz, 1 H), 7.37 (brs, 1 H), 6.95 (d, J=8.7 Hz, 1 H), 4.39 (q, J=7.2 Hz, 2 H), 2.50 (s, 3H), 2.10 (s, 3 H), 1.40 (t, J=7.2 Hz, 3 H).
Quantity
3.12 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.